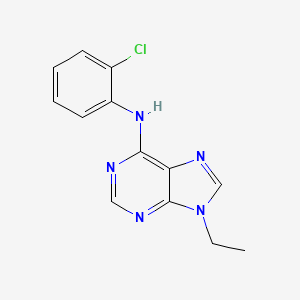

N-(2-chlorophenyl)-9-ethyl-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-9-ethylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN5/c1-2-19-8-17-11-12(15-7-16-13(11)19)18-10-6-4-3-5-9(10)14/h3-8H,2H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYWVUWWVKFWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Chlorophenyl 9 Ethyl 9h Purin 6 Amine and Analogues

Classical and Contemporary Approaches to Purine (B94841) Core Synthesis

The synthesis of the purine core, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, has been a subject of intense research for over a century. The biological significance of purine derivatives, such as adenine (B156593) and guanine, has driven the development of numerous synthetic routes.

Historical Development of N6-Substituted Purine Derivative Synthesis

The journey to synthesize N6-substituted purine derivatives is rooted in the early work on nucleic acids. A pivotal moment in this field was the development of methods to selectively modify the purine ring. The most common and enduring strategy involves the use of 6-chloropurine (B14466) as a versatile intermediate. Nucleophilic aromatic substitution (SNAr) at the C6 position of 6-chloropurine allows for the introduction of a wide variety of substituents, including amino groups.

Historically, these reactions were often conducted under harsh conditions, such as heating the 6-chloropurine with an amine in a sealed tube or at high temperatures in solvents like ethanol (B145695) or butanol. These methods, while effective, sometimes suffered from side reactions and limited substrate scope. The advent of modern cross-coupling catalysis, particularly palladium-catalyzed reactions, has revolutionized the synthesis of N6-aryl purines, offering milder conditions and broader functional group tolerance.

Strategies for Constructing the 2,6,9-Trisubstituted Purine Motif

The synthesis of 2,6,9-trisubstituted purines, such as the title compound, presents a significant regiochemical challenge. A common and effective strategy commences with a multiply functionalized purine precursor, typically 2,6-dichloropurine (B15474). This starting material allows for sequential and regioselective substitution at the C6 and C2 positions, leveraging the differential reactivity of the two chlorine atoms. The chlorine at the C6 position is significantly more susceptible to nucleophilic attack than the one at the C2 position.

This reactivity difference enables a three-step sequence:

N9-Alkylation: The purine nitrogen is first alkylated. This step often produces a mixture of N9 and N7 regioisomers, although conditions can be optimized to favor the desired N9 product.

C6-Amination: The more reactive C6-chloro group is displaced by an amine. This can be achieved through traditional SNAr reactions or more advanced catalytic methods.

C2-Functionalization: The less reactive C2-chloro group is then substituted, often requiring harsher conditions such as higher temperatures or the use of microwave irradiation to facilitate the reaction.

This stepwise approach provides a reliable pathway to a diverse range of 2,6,9-trisubstituted purine derivatives.

Regioselective Functionalization of the Purine Heterocycle

The precise placement of the 2-chloro, N6-(2-chlorophenyl), and N9-ethyl groups is critical for defining the chemical identity of N-(2-chlorophenyl)-9-ethyl-9H-purin-6-amine. This requires a series of highly regioselective reactions.

Introduction of the Chloro Substituent at the C2 Position

In many synthetic routes leading to 2,6,9-trisubstituted purines, the C2-chloro substituent is incorporated from the very beginning of the synthesis by using 2,6-dichloropurine as the starting material. 2,6-Dichloropurine is commercially available and can be synthesized from uric acid or hypoxanthine (B114508) through chlorination reactions, typically using reagents like phosphorus oxychloride (POCl₃). This approach strategically positions a leaving group at C2 for later functionalization after the more reactive C6 and N9 positions have been addressed.

Amination and Subsequent Arylation at the C6 Position: Formation of the N-(2-chlorophenyl) Moiety

The formation of the N-(2-chlorophenyl)amino group at the C6 position is a key step. Starting from a 6-chloropurine intermediate, this transformation is typically achieved via a nucleophilic aromatic substitution.

Classical SNAr: This involves heating the 6-chloropurine derivative with 2-chloroaniline (B154045), often in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a high-boiling solvent such as 1-butanol.

Palladium-Catalyzed Buchwald-Hartwig Amination: For aryl amines, palladium-catalyzed C-N cross-coupling reactions offer a more efficient and milder alternative. This method has been successfully applied to the amination of 6-chloropurine nucleosides with various aryl amines. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand like Xantphos, and a base like cesium carbonate (Cs₂CO₃). While reactions with 6-bromopurines can proceed with lower catalyst loading, 6-chloropurines generally require a higher catalyst load to achieve good yields.

| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 6-chloropurine ribonucleoside | Aryl amine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | Good | |

| 2,6-dichloro-9-alkylpurine | Benzylamine | None (SNAr) | DIPEA | 1-Butanol | 110 | 73-99 | |

| 6-chloropurine | ω-amino acid | None (SNAr) | Na₂CO₃ | Water | Reflux | ~51 |

Alkylation at the N9 Position: Incorporation of the Ethyl Group

Introducing the ethyl group at the N9 position of the purine ring is another critical step that must be controlled for regioselectivity. Alkylation of the purine scaffold can occur at either the N9 or N7 position of the imidazole ring, and reaction conditions must be tailored to favor the desired N9 isomer.

Common alkylating agents include ethyl halides (e.g., ethyl iodide, ethyl bromide) or ethyl tosylate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate (K₂CO₃). This method often yields a mixture of N9 and N7 isomers, with the N9 product usually predominating in a roughly 4:1 ratio.

The Mitsunobu reaction provides an alternative with often higher N9 selectivity. This reaction involves treating the purine with an alcohol (ethanol in this case) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While this method can improve regioselectivity, purification can be more complex due to the generation of phosphine oxide byproducts.

| Purine Substrate | Alkylating Agent | Conditions | Selectivity (N9:N7) | Reference |

|---|---|---|---|---|

| 2,6-Dichloropurine | Alkyl halide | K₂CO₃, DMF, rt | ~4:1 | |

| 6-Chloroguanine | Cyclohexylmethanol | PPh₃, DEAD (Mitsunobu) | Good N9 selectivity | |

| Xanthine derivative | Ethyl tosylate | Neat, 150 °C | High N9 selectivity | |

| 2-chloro-6-morpholino-9H-purine | Alkyl halide | K₂CO₃, DMF | Excellent regioselectivity |

Advanced Synthetic Techniques for Derivatization

The functionalization of the purine scaffold is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships. For this compound and its analogues, advanced synthetic methodologies are employed to introduce diverse substituents at various positions of the purine ring, thereby modulating their biological and physicochemical properties.

Palladium-Catalyzed Cross-Coupling Reactions in Purine Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are pivotal in the derivatization of purine systems. nobelprize.orglibretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer mild reaction conditions and broad functional group tolerance, making them highly applicable in complex molecule synthesis. nobelprize.orglibretexts.org Common reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are frequently used to modify halogenated purine precursors.

For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl groups by reacting a halogenated purine with an organoboron compound in the presence of a palladium catalyst and a base. nobelprize.org This is particularly useful for modifying the C2, C6, and C8 positions of the purine core. researchgate.net Similarly, Sonogashira coupling can be employed to install alkynyl groups, as demonstrated in the on-column synthesis of 6-alkynylated purine-containing DNA from 6-iodopurine (B1310063) precursors. nih.gov The general mechanism for these reactions involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Purines

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Ligand |

|---|---|---|---|

| Suzuki-Miyaura | Halopurine + Aryl/Vinylboronic Acid | C-C | Pd(PPh₃)₄, PdCl₂(dppf) |

| Heck | Halopurine + Alkene | C-C | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Halopurine + Terminal Alkyne | C-C | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Halopurine + Amine | C-N | Pd₂(dba)₃, BINAP/XPhos |

This table provides a general overview of common palladium-catalyzed reactions applicable to purine functionalization.

Nucleophilic Aromatic Substitution Reactions on Halogenated Purines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of N-substituted purines, including the parent compound this compound. The reaction typically involves the displacement of a halide (commonly chlorine) from an electron-deficient purine ring by a nucleophile. libretexts.org The purine system is inherently electron-deficient, which facilitates this reaction, particularly at the C6 position. researchgate.net

The synthesis of this compound would proceed via the reaction of 6-chloro-9-ethyl-9H-purine with 2-chloroaniline. The reaction is often carried out in a polar solvent, such as n-butanol or DMF, and may be catalyzed by an acid or base. nih.govnih.gov Studies on related 2,6-dichloropurines have shown that substitution occurs preferentially at the C6 position before the C2 position, allowing for regioselective synthesis. researchgate.nettandfonline.com This stepwise reactivity is crucial for creating specifically substituted purine derivatives. researchgate.net The mechanism involves the initial addition of the nucleophile (the amine) to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide ion restores the aromaticity of the purine ring and yields the final product. libretexts.org

Application of Combinatorial Chemistry for Library Generation

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large, systematically varied libraries of compounds, which is invaluable for drug discovery and lead optimization. nih.gov The purine scaffold is well-suited for combinatorial approaches due to its multiple sites for diversification (e.g., N9, C2, C6, C8 positions).

Solid-phase synthesis is a common technique used in generating purine libraries. researchgate.net A purine core, such as 2,6-dichloropurine, can be anchored to a polymer support. researchgate.net Subsequently, a series of reactions can be performed in a stepwise fashion to introduce diversity. For example, the C6-chloro group can be displaced by a library of amines via SNAr, followed by palladium-catalyzed coupling reactions at the C2 position with a library of boronic acids. researchgate.net After the desired modifications are complete, the final compounds are cleaved from the solid support. This approach allows for the efficient and automated synthesis of thousands of distinct purine analogues for biological screening.

Analytical and Spectroscopic Characterization of Synthesized Purine Compounds

The unambiguous structural confirmation and purity assessment of newly synthesized compounds like this compound and its derivatives are critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the identity and purity of synthesized purines. nih.gov

In the ¹H NMR spectrum of a typical N6,9-disubstituted purine, characteristic signals are observed for the purine ring protons (H-2 and H-8), the substituents at the N9 and N6 positions, and the N-H proton. core.ac.uk For this compound, one would expect to see singlets for the H-2 and H-8 protons, a quartet and a triplet for the N9-ethyl group, and a series of multiplets for the 2-chlorophenyl group in the aromatic region. The N-H proton typically appears as a broad singlet that can be exchanged with D₂O. nih.gov

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the purine carbons (C2, C4, C5, C6, C8) are characteristic and sensitive to the nature of the substituents. nih.gov Advanced 2D NMR techniques like COSY, HSQC, and HMBC are often used to establish connectivity between protons and carbons, which is essential for assigning complex spectra and differentiating between isomers, such as N7 and N9 alkylated products. scispace.comresearchgate.net

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Purines in DMSO-d₆

| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | 10.4 - 10.8 | s (broad) | Exchangeable with D₂O nih.gov |

| H-8 | 8.1 - 8.4 | s | |

| H-2 | 8.1 - 8.3 | s | |

| Aromatic-H | 7.0 - 8.2 | m, d, t | From aryl substituents |

| N9-CH₂ | ~4.2 | q or t | Depends on N9-alkyl group |

| N9-CH₃ | ~1.4 | t | For N9-ethyl group |

Note: Chemical shifts are approximate and can vary based on specific substitution patterns and solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. wikipedia.org Electrospray ionization (ESI) is a common soft ionization technique that provides the mass of the protonated molecule, [M+H]⁺, allowing for the precise confirmation of the molecular formula. nih.govnih.gov

Under harder ionization conditions, such as electron impact (EI) or through tandem mass spectrometry (MS/MS), the molecular ion undergoes fragmentation. youtube.com The fragmentation of N-substituted purines often involves characteristic losses. For this compound, key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the N9 nitrogen, leading to the loss of a methyl radical (•CH₃) from the ethyl group. libretexts.orgmiamioh.edu

Loss of the N9-substituent: Cleavage of the bond between the N9 atom and the ethyl group.

Cleavage of the N6-substituent: Fission of the C6-N bond, leading to the loss of the 2-chloroaniline group.

Analyzing these fragmentation patterns helps to confirm the connectivity of the different substituents to the purine core. wikipedia.org High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition of the parent ion and its fragments with high accuracy, further validating the proposed structure. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-chloro-9-ethyl-9H-purine |

| 2-chloroaniline |

| 2,6-dichloropurine |

X-Ray Crystallography for Solid-State Structural Elucidation

The single-crystal X-ray diffraction analysis of 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine revealed that it crystallizes in the monoclinic system. nih.gov The purine ring system in the molecule is essentially planar. nih.govnih.gov This planarity is a common feature in purine derivatives and is crucial for its chemical and biological activities.

The synthesis of crystals suitable for X-ray diffraction involved the reaction of 2,6-dichloro-9-isopropyl-9H-purine with ethylamine (B1201723) hydrochloride in a mixture of DMF and triethylamine. nih.gov The resulting crude product was then crystallized from diethyl ether at room temperature to yield colorless crystals appropriate for the diffraction study. nih.gov

The detailed crystallographic data for 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine is summarized in the interactive data table below.

Interactive Data Table: Crystal Data and Structure Refinement for 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine nih.gov

| Parameter | Value |

| Empirical formula | C₁₀H₁₄ClN₅ |

| Formula weight (Mr) | 239.71 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.1385 (2) |

| b (Å) | 9.6245 (2) |

| c (Å) | 14.8388 (3) |

| β (°) | 92.997 (2) |

| Volume (ų) | 1160.72 (4) |

| Z | 4 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 120 |

| Crystal size (mm) | 0.40 × 0.40 × 0.20 |

| Diffractometer | Oxford Diffraction Xcalibur |

| Absorption correction | Multi-scan |

| Tmin / Tmax | 0.973 / 1.000 |

| No. of measured reflections | 13543 |

| No. of independent reflections | 2041 |

| No. of reflections with I > 2σ(I) | 1793 |

| Rint | 0.015 |

| R[F² > 2σ(F²)] | 0.025 |

| wR(F²) | 0.069 |

| S (Goodness-of-fit) | 1.07 |

| No. of reflections | 2041 |

| No. of parameters | 152 |

| H-atom treatment | Mixture of independent and constrained refinement |

| Δρmax / Δρmin (e Å⁻³) | 0.21 / -0.22 |

Structure Activity Relationships Sar and Computational Insights for the N 2 Chlorophenyl 9 Ethyl 9h Purin 6 Amine Chemotype

Systematic Exploration of Substituent Effects on Biological Activity

Substitutions at the C2 position of the purine (B94841) ring are known to modulate the affinity and selectivity of purine derivatives for various receptors. nih.gov The presence of a halogen, such as the chloro group in N-(2-chlorophenyl)-9-ethyl-9H-purin-6-amine, significantly alters the electronic landscape of the purine core. Chlorine is an electron-withdrawing group, which can influence the hydrogen-bonding capacity of the adjacent N1 and N3 atoms of the purine ring system.

Furthermore, the chloro atom itself can participate in specific interactions within a protein's binding pocket. It can act as a weak hydrogen bond acceptor or engage in halogen bonding, a noncovalent interaction that has gained recognition for its importance in ligand-protein binding. The strategic placement of a halogen at the C2 position can thus contribute to enhanced binding affinity and potentially confer selectivity for a particular target.

The substitution at the N6 position is a common strategy for modifying the activity of purine-based compounds. nih.gov The introduction of an aryl group, such as the 2-chlorophenyl moiety, introduces a bulky, hydrophobic substituent that can engage in significant van der Waals and hydrophobic interactions within the binding site of a target protein. nih.govresearchgate.net SAR studies on related purine derivatives have shown that an arylpiperazinyl system at the C6 position is beneficial for cytotoxic activity, underscoring the importance of this position for biological function. researchgate.net

The specific nature of the aryl group is critical for selectivity. The 2-chlorophenyl group in this compound has a defined substitution pattern that restricts its rotation and presents a specific electrostatic profile for interaction. The ortho-chloro substituent can influence the preferred conformation of the phenyl ring relative to the purine core, which can be crucial for fitting into a well-defined binding pocket. This positioning can either facilitate or hinder interactions with specific amino acid residues, thereby determining the compound's selectivity profile across different targets. nih.govmdpi.com

Alkylation at the N9 position of the purine ring is a key modification that distinguishes these compounds from naturally occurring nucleosides and often enhances their activity against various targets. researchgate.net The 9-ethyl group serves multiple functions. Firstly, it blocks the N9 position from forming hydrogen bonds, which can be critical for avoiding recognition by enzymes involved in nucleoside metabolism. Secondly, it adds lipophilicity to the molecule, which can improve its ability to cross cell membranes.

From a structural standpoint, the ethyl group provides a degree of conformational flexibility while still orienting the entire molecule for optimal interaction with its target. Compared to a smaller methyl group or a larger, more sterically demanding group, the ethyl substituent often represents a balance that can enhance potency. researchgate.net Studies on related 6,8,9-trisubstituted purines have utilized cyclopentyl groups at this position to explore different spatial arrangements and their effects on anticancer activity. nih.gov The choice of an ethyl group suggests an optimization for a specific hydrophobic pocket in the intended biological target.

| Substituent | Position | Probable Role in Biological Activity |

|---|---|---|

| 2-Chloro | C2 | Modulates electronic properties of the purine core; potential for halogen bonding and specific interactions, influencing affinity and selectivity. |

| N6-(2-chlorophenyl) | N6 | Provides bulk and hydrophobicity for binding pocket interactions (van der Waals, hydrophobic); ortho-substituent influences conformation and selectivity. |

| 9-Ethyl | N9 | Increases lipophilicity; provides conformational balance; orients the molecule within the binding site to enhance potency. |

The purine ring system is inherently aromatic and, therefore, largely planar. Crystallographic studies of structurally similar compounds, such as 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine, confirm that the nine atoms of the purine core are essentially coplanar. nih.govnih.gov This planarity is a crucial stereochemical feature, as it facilitates π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

QSAR and 3D-QSAR are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. For the 2,6,9-trisubstituted purine class, 3D-QSAR studies have been successfully applied to understand the structural requirements for activity, such as cytotoxicity against cancer cell lines. nih.govmdpi.com

These models typically demonstrate that both steric and electronic properties are critical descriptors for explaining the biological activity of these compounds. nih.govresearchgate.net

Steric Fields: In 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA), steric maps often highlight regions where bulky substituents are either favorable or unfavorable for activity. For this compound, a model might indicate that the space occupied by the 2-chlorophenyl group is critical and that its specific orientation enhances potency.

Electrostatic Fields: These maps reveal areas where positive or negative electrostatic potential is correlated with activity. The electron-withdrawing nature of the two chloro-substituents (at C2 of the purine and C2' of the phenyl ring) would contribute significantly to the electrostatic field around the molecule, likely indicating that specific electronegative regions are important for interacting with electropositive sites on the target protein.

By analyzing a series of analogues of this compound, a QSAR model could be built to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective derivatives. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule. For this compound, docking simulations would be used to visualize its binding mode within the active site of a specific protein target, such as a kinase or another enzyme implicated in a disease process.

A typical docking simulation would likely predict the following interactions:

Hydrogen Bonding: The purine core contains several nitrogen atoms (N1, N3, N7) that can act as hydrogen bond acceptors, while the N6-amine proton can act as a hydrogen bond donor. These interactions are often critical for anchoring the ligand in the binding site.

Specific Interactions: The simulation could reveal specific roles for the chloro substituents, such as fitting into small, selective sub-pockets or forming halogen bonds with backbone carbonyls or other suitable residues.

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a more dynamic picture, showing how the ligand and protein adapt to each other and confirming whether the key interactions identified in the docking pose are maintained. This computational workflow is invaluable for validating binding hypotheses and understanding the molecular basis of the ligand's activity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a three-dimensional crystal structure of the target protein, ligand-based drug design methodologies are pivotal for the rational design of novel, potent analogs. Pharmacophore modeling, a cornerstone of ligand-based design, involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as qualitative and quantitative tools in the design and discovery of new lead compounds.

For the this compound chemotype, a hypothetical pharmacophore model can be constructed based on the common structural features of biologically active N6-substituted purine derivatives. The key pharmacophoric features are inferred from structure-activity relationship studies of analogous compounds. A putative pharmacophore model would likely consist of:

A Hydrogen Bond Acceptor (HBA): The nitrogen atoms (N1, N3, and N7) of the purine ring system are characteristic hydrogen bond acceptors.

A Hydrogen Bond Donor (HBD): The secondary amine linking the purine core and the chlorophenyl ring acts as a crucial hydrogen bond donor.

An Aromatic Ring (AR): The 2-chlorophenyl substituent at the N6 position typically engages in aromatic or hydrophobic interactions within the binding pocket of a target protein. The purine ring itself can also contribute to aromatic interactions.

A Hydrophobic Group (H): The ethyl group at the N9 position is a key hydrophobic feature, which can occupy a hydrophobic pocket in the target, thereby enhancing binding affinity.

The spatial arrangement of these features is critical for biological activity. Ligand-based approaches utilize a set of known active and inactive molecules to generate and validate such pharmacophore models. These models can then be employed in virtual screening campaigns to identify novel compounds with the desired activity from large chemical databases.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Purine Ring Nitrogens (N1, N3, N7) | Interaction with donor groups in the target's active site |

| Hydrogen Bond Donor (HBD) | N6-Amine Linker | Interaction with acceptor groups in the target's active site |

| Aromatic Ring (AR) | 2-Chlorophenyl Group & Purine Ring | Pi-pi stacking or hydrophobic interactions |

| Hydrophobic Group (H) | N9-Ethyl Group | Van der Waals or hydrophobic interactions |

Deconvolution of Structure-Property Relationships (SPR) relevant to binding (e.g., lipophilicity influencing binding)

Structure-Property Relationships (SPR) analysis for the this compound chemotype focuses on understanding how discrete structural modifications influence the compound's physicochemical properties and, consequently, its binding affinity for a biological target. Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in this analysis, as it governs the compound's ability to cross cellular membranes and interact with hydrophobic pockets within a protein's active site.

Influence of Key Substituents on Lipophilicity and Binding:

N6-Aryl Substituent: The nature and position of substituents on the phenyl ring at the N6 position significantly impact lipophilicity and binding. The presence of the chlorine atom in the ortho position of the phenyl ring in this compound increases its lipophilicity. This can lead to enhanced binding if the target's active site contains a corresponding hydrophobic pocket. However, steric hindrance from the ortho substituent can also negatively affect binding if the pocket is sterically constrained.

Purine Core Modifications: While the core purine scaffold is generally conserved for this chemotype, substitutions at other positions (e.g., C2 or C8) would drastically alter the electronic and lipophilic properties of the molecule, thereby influencing its binding characteristics.

| Compound | N6-Substituent | N9-Substituent | C2-Substituent | Predicted LogP (cLogP) | Inferred Binding Affinity |

| N-phenyl-9H-purin-6-amine | Phenyl | H | H | 2.10 | Baseline |

| N-(2-chlorophenyl)-9H-purin-6-amine | 2-Chlorophenyl | H | H | 2.85 | Increased (due to higher lipophilicity) |

| N-phenyl-9-ethyl-9H-purin-6-amine | Phenyl | Ethyl | H | 2.65 | Increased (due to hydrophobic interaction) |

| This compound | 2-Chlorophenyl | Ethyl | H | 3.40 | Potentially Optimized |

| N-(2,6-dichlorophenyl)-9-ethyl-9H-purin-6-amine | 2,6-Dichlorophenyl | Ethyl | H | 4.15 | Potentially Decreased (due to steric hindrance) |

| N-(2-chlorophenyl)-9-ethyl-2-amino-9H-purin-6-amine | 2-Chlorophenyl | Ethyl | Amino | 2.90 | Altered (due to change in electronic properties) |

Note: The cLogP values are estimations and the inferred binding affinities are hypothetical, based on general principles of structure-activity relationships for purine derivatives.

Advanced Research Methodologies and Future Directions in Purine Derivative Research

High-Throughput Screening (HTS) and Identification of Novel Hit Compounds

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target. bmglabtech.com This automated process is crucial for pinpointing novel purine (B94841) derivatives with therapeutic potential from vast collections of molecules. enamine.net

The primary objective of an HTS campaign is to sift through extensive compound libraries to find molecules that exhibit a desired biological activity, which can then be selected for further optimization. bmglabtech.com The process typically involves several key stages:

Assay Development and Validation: A robust and reproducible biological assay is designed to measure the activity of the compounds on the target of interest. This could be a biochemical assay measuring enzyme inhibition or a cell-based assay assessing a specific cellular response. enamine.netnovalix.com

Library Screening: Large libraries of compounds, often containing hundreds of thousands to millions of molecules, are tested in a miniaturized and automated fashion. enamine.net

Data Analysis: Sophisticated software is used to analyze the large datasets generated, identifying compounds that meet predefined activity criteria.

Hit Confirmation and Prioritization: Initial hits are re-tested to confirm their activity and rule out false positives. Confirmed hits are then prioritized based on factors such as potency, selectivity, and chemical tractability for further investigation. enamine.net

In the context of purine derivative research, HTS can be employed to screen for compounds that, for example, inhibit a particular kinase, block a receptor, or induce apoptosis in cancer cells. nih.govnih.gov The output of a successful HTS campaign is a set of validated hit compounds that serve as the starting point for lead optimization.

Lead Compound Optimization Strategies for N-(2-chlorophenyl)-9-ethyl-9H-purin-6-amine Analogues

Once a "hit" compound like a substituted purine is identified, the process of lead optimization begins. This iterative process aims to modify the chemical structure of the hit to improve its drug-like properties, including efficacy, selectivity, and pharmacokinetic characteristics, ultimately transforming it into a viable drug candidate. patsnap.compatsnap.com For analogues of this compound, a multi-faceted optimization strategy is essential. lookchem.com

Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying different parts of the lead compound's structure and assessing the impact on its biological activity. patsnap.com For purine analogues, modifications at the C2, C6, and N9 positions of the purine core are common strategies to enhance potency and selectivity. mdpi.com

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, techniques like X-ray crystallography can be used to visualize how the lead compound binds. patsnap.com This information guides the rational design of new analogues with improved interactions with the target.

Pharmacokinetic/Pharmacodynamic (PK/PD) Optimization: Modifications are made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. patsnap.com This may involve altering lipophilicity, improving metabolic stability, or enhancing solubility. lookchem.com

Reduction of Off-Target Effects: Chemical modifications are made to increase the compound's selectivity for its intended target, thereby minimizing potential side effects. patsnap.com

A successful lead optimization campaign results in a preclinical candidate with a desirable balance of potency, selectivity, and ADME properties, ready for further development.

Table 1: Key Lead Optimization Strategies and Their Goals

| Strategy | Primary Goal | Examples of Chemical Modifications for Purine Analogues |

|---|---|---|

| Structure-Activity Relationship (SAR) Analysis | Enhance potency and efficacy | Substitution at C2, C6, and N9 positions of the purine ring. |

| Structure-Based Drug Design (SBDD) | Improve binding affinity and selectivity | Designing analogues to form specific hydrogen bonds or hydrophobic interactions with the target protein's active site. |

| ADME Optimization | Improve bioavailability and metabolic stability | Introduction of polar groups to increase solubility; modification of sites prone to metabolic degradation. |

| Selectivity Enhancement | Minimize off-target activity and toxicity | Modifying substituents to exploit differences in the binding pockets of related proteins. |

Development and Validation of In Vitro Biochemical and Cellular Assays for Mechanistic Studies

To understand how purine derivatives like this compound exert their effects at a molecular level, a suite of validated in vitro biochemical and cellular assays is indispensable. These assays are crucial for elucidating the mechanism of action, confirming target engagement, and assessing the downstream cellular consequences of compound activity. researchgate.net

Biochemical Assays: These assays utilize purified components, such as enzymes and their substrates, to study the direct interaction of a compound with its target.

Enzymatic Assays: For purine derivatives targeting kinases, these assays measure the inhibition of the enzyme's ability to phosphorylate a substrate. novalix.com

Binding Assays: Techniques like surface plasmon resonance (SPR) or fluorescence polarization can quantify the binding affinity of a compound to its target protein.

Cellular Assays: These assays are performed using living cells and provide insights into the compound's effects in a more biologically relevant context.

Cell Viability and Proliferation Assays: These are used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Mechanism-Based Assays: These assays are designed to confirm that the compound works through its intended target in a cellular environment. For example, a G2/M escape assay can confirm on-target activity for Mps1 kinase inhibitors. nih.gov

Signal Transduction Assays: Techniques like Western blotting can be used to measure changes in the phosphorylation status of downstream proteins in a signaling pathway affected by the compound.

The data generated from these assays are critical for making informed decisions during the lead optimization process and for understanding the fundamental biology of the target.

Protein Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

Understanding the three-dimensional structure of a purine derivative bound to its protein target is invaluable for rational drug design and lead optimization. X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution structures of protein-ligand complexes. frontiersin.org

Protein X-ray Crystallography: This technique has been a mainstay of structural biology for decades. It involves the following steps:

Crystallization: The purified protein, in complex with the purine derivative, is coaxed into forming a well-ordered crystal.

X-ray Diffraction: The crystal is exposed to a beam of X-rays, which are diffracted by the electrons in the molecules.

Data Analysis and Structure Determination: The diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein-ligand complex can be built and refined. nih.gov

Crystallography provides detailed insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of the compound to its target. nih.gov

Cryo-Electron Microscopy (Cryo-EM): This technique has emerged as a revolutionary tool for determining the structures of large protein complexes that are difficult to crystallize. In cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images are taken with an electron microscope. Sophisticated image processing software is then used to reconstruct a 3D model of the complex.

Both techniques provide atomic-level blueprints that guide medicinal chemists in designing more potent and selective analogues of this compound.

Emerging Therapeutic Concepts and Targets Exploiting Purine Derivative Mechanisms

The structural versatility of the purine scaffold allows for the design of compounds that can interact with a wide range of biological targets, leading to the exploration of novel therapeutic concepts. eurekaselect.comnih.gov Research into purine derivatives is continuously uncovering new potential applications in various diseases.

Emerging targets and concepts for purine derivatives include:

Kinase Inhibitors: Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are frequently dysregulated in cancer. Many purine analogues are designed as ATP-competitive kinase inhibitors. researchgate.net For example, novel purine derivatives have shown potent and selective inhibitory activity against c-Src tyrosine kinase. nih.gov

Receptor Antagonists/Agonists: Purinergic receptors (P1 and P2) are involved in a multitude of physiological processes. uts.edu.au The development of selective agonists and antagonists for these receptors holds promise for treating conditions such as pain, inflammation, and cancer. uts.edu.au

Topoisomerase II Inhibitors: Some substituted purine analogues have been identified as catalytic inhibitors of topoisomerase II, an essential enzyme for DNA replication, making them potential anticancer agents. semanticscholar.orgaacrjournals.org

Modulators of the Immune System: Purinergic signaling plays a significant role in immunity. Targeting purine receptors on immune cells is a promising strategy for the treatment of autoimmune diseases and cancer. nih.gov

The continued identification and validation of new biological targets will expand the therapeutic potential of purine derivatives.

Table 2: Selected Emerging Targets for Purine Derivatives

| Target Class | Example Target | Therapeutic Area |

|---|---|---|

| Protein Kinases | c-Src Tyrosine Kinase | Oncology |

| Purinergic Receptors | P2Y12 Receptor | Thrombosis |

| Topoisomerases | Topoisomerase II | Oncology |

| Histamine Receptors | H3 Receptor | Neurological Disorders |

Integration of Artificial Intelligence and Machine Learning in Purine Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling researchers to analyze vast datasets, predict compound properties, and design novel molecules with greater efficiency. nih.govnih.gov The integration of these computational tools is poised to significantly accelerate the development of new purine-based therapeutics. jsr.org

Applications of AI and ML in purine drug discovery include:

Predictive Modeling: ML algorithms can be trained on large datasets of known purine derivatives and their biological activities to build predictive models. These models can then be used to predict the potency, selectivity, and ADMET properties of new, untested compounds, helping to prioritize which molecules to synthesize and test. nih.govcrimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new purine-based molecules with desired properties. nih.gov These models learn the underlying patterns in chemical space and can generate novel structures that are likely to be active against a specific target.

High-Throughput Screening Data Analysis: AI can be used to analyze the complex datasets generated by HTS campaigns to identify subtle patterns and relationships that might be missed by traditional methods.

Drug Repurposing: AI algorithms can analyze biological and clinical data to identify existing drugs, including purine analogues, that may be effective for new therapeutic indications. crimsonpublishers.com

By leveraging the power of AI and ML, researchers can navigate the complexities of drug discovery more effectively, reducing the time and cost associated with bringing new purine-based therapies to the clinic. crimsonpublishers.com

Q & A

Q. What are the key synthetic steps for N-(2-chlorophenyl)-9-ethyl-9H-purin-6-amine, and how do reaction conditions influence yield?

The synthesis involves sequential substitution reactions starting with 2,6-dichloro-9-ethyl-9H-purine. In Step 2 , 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine is synthesized by reacting 2,6-dichloro-9-ethyl-9H-purine with 3-chloroaniline in DMF using Hünig’s base as a catalyst under microwave irradiation (110°C, 30 min). Purification via silica column chromatography with ethyl acetate/hexanes gradients achieves ~90% yield . Solvent choice (DMF), temperature, and microwave power are critical for minimizing byproducts.

Q. How does the 2-chlorophenyl substituent affect the compound’s electronic properties and biological interactions?

The electron-withdrawing chloro group on the phenyl ring enhances electrophilicity at the purine’s C6 position, facilitating nucleophilic substitution reactions. This substituent also stabilizes π-π stacking interactions with aromatic residues in enzyme active sites, as observed in analogous purine derivatives targeting kinases and proteases . Computational studies (e.g., DFT) are recommended to quantify electronic effects.

Q. What spectroscopic techniques are used to confirm the compound’s structure?

- 1H/13C NMR : Characterizes substituent positions (e.g., ethyl group at N9: δ 1.60 ppm (t), 4.34 ppm (q)) and aromatic protons .

- LC-MS : Validates molecular weight (e.g., m/z 299.0 for the 3-chlorophenyl derivative) .

- X-ray crystallography : Resolves bond angles and torsional strain (e.g., N1–C1–Cl1 angle: 113.90° in related structures) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the compound’s production for high-throughput screening?

Microwave reactors (e.g., Biotage Initiator®) reduce reaction times from hours to minutes (e.g., 30 min at 110°C) while improving yield and purity. Key parameters include:

- Power : 90 W prevents decomposition of heat-sensitive intermediates.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance microwave absorption.

- Scaling : Continuous-flow systems enable gram-scale synthesis .

Q. What structure-activity relationship (SAR) trends are observed for this compound derivatives in enzyme inhibition?

- C2 modifications : Replacing chlorine with cyano groups (e.g., 6-(3-chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile) increases potency against cysteine proteases (e.g., cruzain) by enhancing hydrogen bonding .

- N9 substituents : Bulky groups (e.g., isopropyl) reduce off-target effects but may decrease solubility .

- Meta vs. para substitution : 3-Chlorophenyl derivatives show higher acetylcholinesterase inhibition (>10% at 100 μM) compared to para-substituted analogs .

Q. What crystallographic tools are recommended for analyzing this compound’s binding mode with biological targets?

- SHELX suite : For refining X-ray diffraction data (e.g., SHELXL for small-molecule structures, SHELXE for phase determination) .

- ORTEP-3 : Visualizes thermal ellipsoids and molecular packing (e.g., torsional angles in the purine ring) .

- PDB deposition : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with related inhibitors .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

- Polar solvents : DMSO stabilizes the compound in stock solutions but may induce aggregation at >1% concentration.

- pH-dependent hydrolysis : The chlorophenyl group increases susceptibility to basic conditions (pH >8), necessitating buffered solutions (pH 6–7.4) for in vitro studies .

Methodological Considerations

- Contradictions in data : Discrepancies in reported yields (e.g., 82% vs. 90% for similar steps) may arise from purification methods (e.g., LiCl washes vs. column chromatography) .

- Advanced characterization : Combine NMR, HPLC-MS, and crystallography to resolve isomeric byproducts (e.g., N7 vs. N6 alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.